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Compound of Interest

Compound Name: 6-Hydroxy-chroman-4-one

Cat. No.: B1588371

An In-depth Technical Guide to 6-Hydroxy-chroman-4-one: Structure, Properties, and
Synthesis

Introduction

The chroman-4-one scaffold is a prominent heterocyclic system recognized as a "privileged
structure” in medicinal chemistry and drug discovery.[1][2] These frameworks, consisting of a
benzene ring fused to a dihydropyranone ring, are ubiquitous in nature, forming the core of
various flavonoids and other bioactive natural products.[3] Their synthetic derivatives have
garnered significant attention due to a wide spectrum of pharmacological activities, including
antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[3][4]

This guide focuses on a specific, synthetically valuable derivative: 6-hydroxy-chroman-4-one.
While not as extensively studied for its own bioactivity as some of its isomers, it serves as a
critical building block and synthetic intermediate for more complex molecules.[5] Notably, it has
been investigated for potential antipsychotic applications and is a precursor in the development
of novel antimalarial agents.[5][6] This document provides a comprehensive technical overview
for researchers and drug development professionals, detailing the molecule's structure,
physicochemical properties, spectroscopic signature, synthesis, and reactivity, thereby
establishing a foundation for its application in medicinal chemistry.

Molecular Structure and Physicochemical
Properties

© 2025 BenchChem. All rights reserved. 1/5 Tech Support


https://www.benchchem.com/product/b1588371?utm_src=pdf-interest
https://www.benchchem.com/product/b1588371?utm_src=pdf-body
https://www.researchgate.net/publication/351705801_Mini-review_Recent_advances_of_chroman-4-one_derivatives_Synthetic_approaches_and_bioactivities
https://pmc.ncbi.nlm.nih.gov/articles/PMC11112580/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8244469/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8244469/
https://pubs.acs.org/doi/10.1021/acsomega.4c00771
https://www.benchchem.com/product/b1588371?utm_src=pdf-body
https://m.chemicalbook.com/ProductChemicalPropertiesCB41010905_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB41010905_EN.htm
https://www.biosynth.com/p/FDA09664/80096-64-6-6-hydroxy-chroman-4-one
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Structure Elucidation

6-Hydroxy-chroman-4-one is structurally defined by the chroman-4-one core with a hydroxyl
(-OH) substituent at the C6 position of the aromatic ring. This substitution pattern dictates its
electronic properties and chemical reactivity.

IUPAC Name: 6-hydroxy-2,3-dihydrochromen-4-one[7] CAS Number: 80096-64-6[7][8][9]
Molecular Formula: CoHsO3[7][8]

Caption: Molecular structure of 6-hydroxy-chroman-4-one.

Physicochemical Data Summary

The key physicochemical properties of 6-hydroxy-chroman-4-one are summarized below.
These parameters are crucial for predicting its solubility, permeability, and behavior in biological
systems and for planning synthetic modifications.

Property Value Source(s)

Molecular Weight 164.16 g/mol [71[8]
Off-white to light yellow/bright

Appearance [519]

yellow solid

129-131 °C (from
Melting Point benzene/ligroine) or 142-144 [519]

°C (from ethyl acetate)

Boiling Point 372.4+42.0 °C (Predicted) [5]
Density 1.343+0.06 g/cm3 (Predicted) [5]
pKa 9.58+0.20 (Predicted) [5]
LogP 1.3574 [8]

Topological Polar Surface Area

46.53 A2 (8]
(TPSA)

Spectroscopic Characterization
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Spectroscopic analysis is essential for confirming the identity and purity of 6-hydroxy-
chroman-4-one. Based on its structure, the following spectral features are expected.

e 1H NMR Spectroscopy: The proton NMR spectrum should display distinct signals
corresponding to the aromatic and aliphatic protons. The three aromatic protons (at C5, C7,
and C8) will appear as a complex set of multiplets or doublets in the aromatic region (~6.8-
7.8 ppm). The protons on the dihydropyranone ring are diastereotopic and will appear as two
triplets around ~4.5 ppm (H2, adjacent to the ether oxygen) and ~2.8 ppm (H3, adjacent to
the carbonyl group).[10] The phenolic hydroxyl proton will appear as a broad singlet, the
chemical shift of which is dependent on solvent and concentration.

e 13C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals. The
carbonyl carbon (C4) is the most deshielded, appearing around 190 ppm.[10] The six
aromatic carbons will resonate between ~110 and 165 ppm, with the carbons directly
attached to oxygen (C6, C4a, C8a) appearing further downfield. The two aliphatic carbons,
C2 and C3, will appear upfield around ~67 ppm and ~37 ppm, respectively.[10]

« Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional
groups.[11] Expected characteristic absorption bands include a broad O-H stretch for the
phenol (~3200-3400 cm™1), a strong C=0 stretch for the ketone (~1680 cm~1), C-O
stretching for the ether and phenol (~1250 cm~1), and C=C stretching bands for the aromatic
ring (~1600 and 1490 cm™1).

e Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight. In
techniques like GC-MS, the molecular ion peak [M]* would be observed at m/z = 164.[7]

Synthesis and Reactivity

Primary Synthetic Protocol: Demethylation of 6-
Methoxychroman-4-one

A common and effective method for preparing 6-hydroxy-chroman-4-one is through the
cleavage of the corresponding methyl ether, 6-methoxychroman-4-one.[5][9] This precursor is
often more accessible synthetically. The use of hydrobromic acid in acetic acid is a standard
protocol for demethylating aryl methyl ethers.
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Causality of Reagent Choice: The mechanism involves the protonation of the ether oxygen by
the strong acid, making the methyl group susceptible to nucleophilic attack by the bromide ion
(Sn2 reaction). The high temperature and acidic conditions facilitate this cleavage.

6-Methoxychroman-4-one

+ HBr (>40%)
+ Glacial Acetic Acid

T Aqueous Workup pH Adjustment Recrystallization
O | R b L (Extraction with Ethyl Acetate) (KOH then HCI) (from Ethyl Acetate) CARGI - CACATEE-ETE

Chroman-4-one Scaffold

Dopamine D2 Receptor Sirtuin 2 (SIRT2) Microbial Enzymes Inflammatory Pathways Parasitic Proteins
(Antipsychotic) (Neurodegeneration, Cancer) (Antimicrobial) (Anti-inflammatory) (Antimalarial)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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